1-[1-(Methylamino)cyclohexyl]ethan-1-one
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Overview
Description
1-[1-(Methylamino)cyclohexyl]ethan-1-one is a synthetic compound belonging to the class of cathinones Cathinones are a group of psychoactive substances that are structurally related to the naturally occurring alkaloid cathinone, found in the khat plant
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Methylamino)cyclohexyl]ethan-1-one typically involves the reaction of cyclohexanone with methylamine under controlled conditions. The process can be summarized as follows:
- The reaction mixture is heated under reflux to facilitate the formation of the desired product.
- The product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound .
Cyclohexanone: is reacted with in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Methylamino)cyclohexyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into secondary amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, under reflux conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(Methylamino)cyclohexyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter systems.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-[1-(Methylamino)cyclohexyl]ethan-1-one involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced mood and alertness. The compound binds to and inhibits the reuptake of these neurotransmitters, resulting in prolonged effects .
Comparison with Similar Compounds
Methcathinone: Similar structure but with a different substitution pattern.
Mephedrone: Another synthetic cathinone with similar stimulant effects.
Ethylone: A compound with a similar mechanism of action but different chemical structure.
Uniqueness: 1-[1-(Methylamino)cyclohexyl]ethan-1-one is unique due to its specific substitution pattern on the cyclohexyl ring, which imparts distinct pharmacological properties compared to other synthetic cathinones .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-[1-(methylamino)cyclohexyl]ethanone |
InChI |
InChI=1S/C9H17NO/c1-8(11)9(10-2)6-4-3-5-7-9/h10H,3-7H2,1-2H3 |
InChI Key |
QGZIEPTYRXBGHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCCCC1)NC |
Origin of Product |
United States |
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